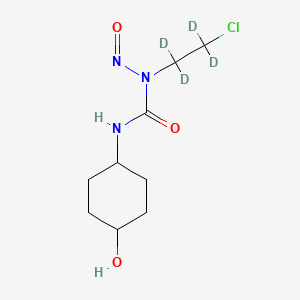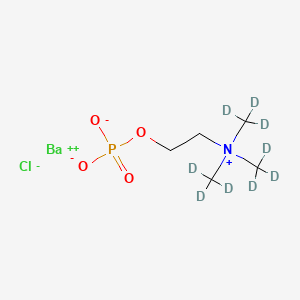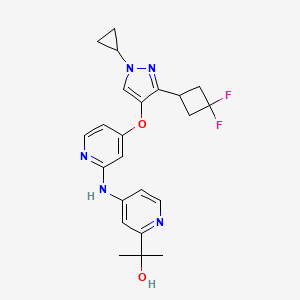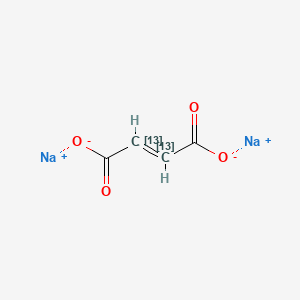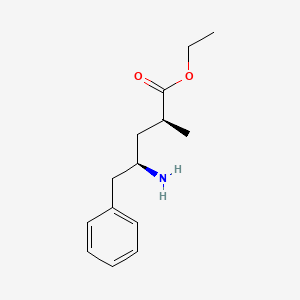
Tubulysin IM-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tubulysin IM-3 is a member of the tubulysin family, which are antimitotic tetrapeptides isolated from myxobacteria. These compounds have garnered significant interest due to their potent antiproliferative activity against human cancer cells, including those resistant to multiple drugs . This compound is particularly noted for its ability to bind to tubulin, making it a valuable tool in cancer research and treatment .
Méthodes De Préparation
The synthesis of tubulysins, including Tubulysin IM-3, is complex due to their intricate structure. The total synthesis involves multiple steps, including the incorporation of labile N,O-diacyl N,O-acetal and regioselective hydrolysis of the C-terminal methyl ester in the tripeptide . Industrial production methods often rely on metabolic engineering of producing organisms, such as myxobacteria, to enhance yield .
Analyse Des Réactions Chimiques
Tubulysin IM-3 undergoes various chemical reactions, including:
Oxidation: Tubulysins can be oxidized under specific conditions, although detailed oxidation pathways for this compound are not extensively documented.
Reduction: Reduction reactions can modify the functional groups within the tubulysin structure.
Substitution: Substitution reactions, particularly involving the tubuvaline residue, are common in the synthesis of tubulysin analogs.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate regioselective reactions. The major products formed depend on the specific reaction conditions and the functional groups involved.
Applications De Recherche Scientifique
Tubulysin IM-3 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex natural product synthesis and structure-activity relationships.
Biology: Investigated for its role in inhibiting tubulin polymerization, which is crucial for cell division.
Industry: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Mécanisme D'action
Tubulysin IM-3 exerts its effects by binding to tubulin, a cytoskeletal protein, and inhibiting its polymerization. This disruption of tubulin dynamics leads to cell cycle arrest and apoptosis in cancer cells . The molecular targets include the vinca binding site on tubulin, which is also targeted by other antimitotic agents .
Comparaison Avec Des Composés Similaires
Tubulysin IM-3 is unique among tubulysins due to its specific structure and binding affinity. Similar compounds include:
Tubulysin A, B, D, and E: These compounds share similar antimitotic properties but differ in their specific functional groups and potency.
Maytansinoids and Auristatins: These are other classes of tubulin-binding agents used in ADCs, but tubulysins like this compound retain their potency in multidrug-resistant cell lines.
Propriétés
Formule moléculaire |
C14H21NO2 |
|---|---|
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
ethyl (2S,4R)-4-amino-2-methyl-5-phenylpentanoate |
InChI |
InChI=1S/C14H21NO2/c1-3-17-14(16)11(2)9-13(15)10-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10,15H2,1-2H3/t11-,13+/m0/s1 |
Clé InChI |
MJUNNRXPZIXIBO-WCQYABFASA-N |
SMILES isomérique |
CCOC(=O)[C@@H](C)C[C@H](CC1=CC=CC=C1)N |
SMILES canonique |
CCOC(=O)C(C)CC(CC1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



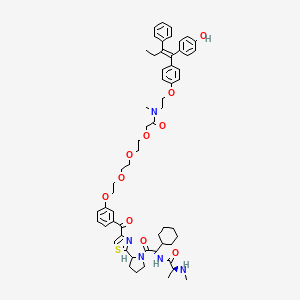

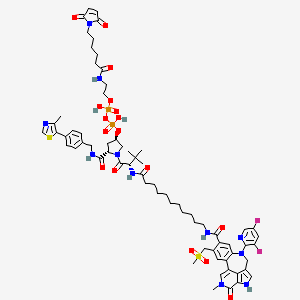
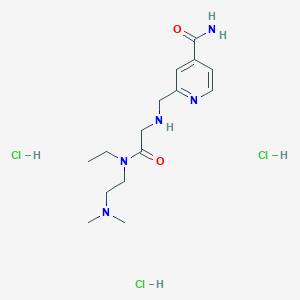

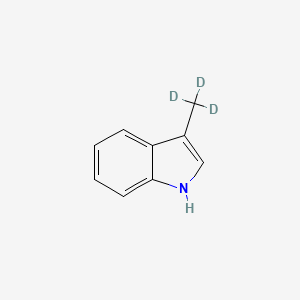
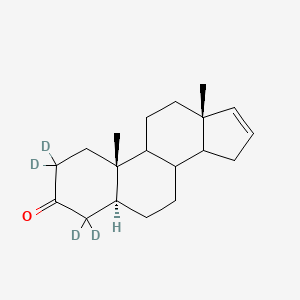
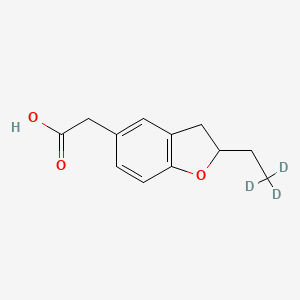
![13-Chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol](/img/structure/B12423633.png)
